![molecular formula C22H20N4O2 B2578852 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide CAS No. 847388-09-4](/img/structure/B2578852.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

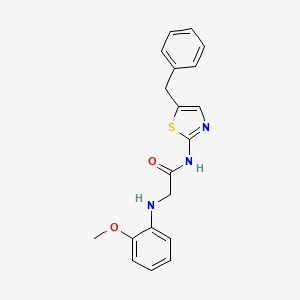

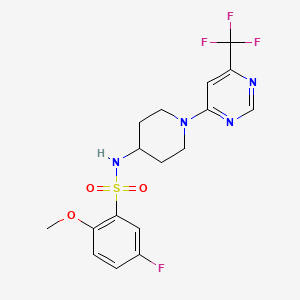

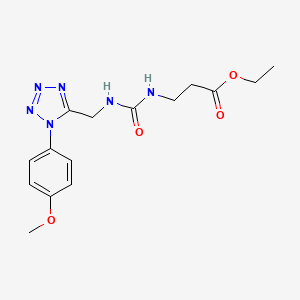

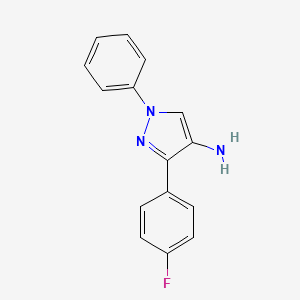

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide” is a compound that has been studied for its potential pharmaceutical applications . It has been identified as a selective DDR1 inhibitor .

Synthesis Analysis

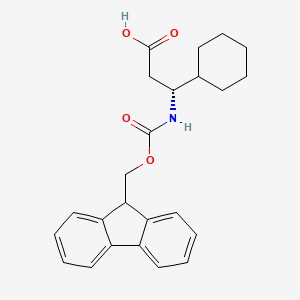

The synthesis of imidazo[1,2-a]pyrimidines, such as this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyrimidines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H18N4O2 . The InChI representation of the molecule is InChI=1S/C17H18N4O2/c1-3-5-16(22)19-13-10-12(6-7-15(13)23-2)14-11-21-9-4-8-18-17(21)20-14/h4,6-11H,3,5H2,1-2H3,(H,19,22) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.35 g/mol . Its topological polar surface area is 68.5 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s rotatable bond count is 5 .Scientific Research Applications

Enhancing Cellular Uptake and Biological Activity

Pyrrole–imidazole (Py–Im) hairpin polyamides, which share structural motifs with imidazo[1,2-a]pyrimidine derivatives, have been shown to disrupt protein–DNA interactions and modulate gene expression in living cells. Modifications to their structure can significantly enhance cellular uptake and biological activity, highlighting their potential as molecular probes or therapeutic agents (Meier et al., 2012).

Antibacterial Applications

The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives demonstrates the antimicrobial potential of imidazo[1,2-a]pyrimidine analogs. These compounds have shown significant antibacterial activity, suggesting their usefulness in developing new antimicrobial agents (Rahmouni et al., 2014).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, offering insights into the therapeutic applications of imidazo[1,2-a]pyrimidine derivatives. These compounds have shown cytoprotective properties in experimental models, pointing to their potential in treating gastrointestinal disorders (Starrett et al., 1989).

Antitumor and Antimicrobial Activities

Imidazo[1,2-a]pyrimidine derivatives have been explored for their in vitro antitumor activity against specific cancer cell lines, as well as their antimicrobial and antioxidant activities. These studies highlight the potential of these compounds in cancer therapy and infection control (Farag & Fahim, 2019).

Inhibition of Human Rhinovirus

Structurally related imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents, illustrating the potential of imidazo[1,2-a]pyrimidine analogs in treating viral infections (Hamdouchi et al., 1999).

Mechanism of Action

Target of Action

The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes .

Mode of Action

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide: interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The compound’s inhibitory effect on COX-2 has been demonstrated both in vitro and in vivo .

Biochemical Pathways

By inhibiting the COX-2 enzyme, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide affects the prostaglandin biosynthesis pathway . This results in a decrease in the production of prostaglandins, particularly PGE2, which is known to increase pain and tissue blood flow during inflammation .

Result of Action

The inhibition of COX-2 by N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide leads to a reduction in prostaglandin production . This results in a decrease in inflammation, as evidenced by the compound’s dose-dependent anti-nociceptive (pain-relieving) activity observed in in vivo studies .

Future Directions

Future research directions could include further exploration of the compound’s potential pharmaceutical applications, given its identification as a selective DDR1 inhibitor . Additionally, continued investigation into the synthesis of imidazo[1,2-a]pyrimidines could yield improved methods for producing this and related compounds .

properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h2-7,9-10,12-15H,8,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKNCDGWYTYSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2578776.png)

![N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2578782.png)

![N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2578783.png)

![N-benzyl-N-ethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2578789.png)